molecular formula C24H26N6O B2784735 N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946295-72-3

N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2784735
CAS RN: 946295-72-3
M. Wt: 414.513
InChI Key: GJNHLFMNMMZHCI-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that contain a pyrazolopyrimidine moiety, which is a polycyclic aromatic compound made up of a pyrazole ring fused to a pyrimidine ring . This class of compounds is known for its wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple fused rings. The pyrazolo[3,4-d]pyrimidine core would be planar, while the tetrahydrofuran group would add some three-dimensionality to the structure .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions, depending on the functional groups present .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazolo[3,4-d]pyrimidines are known to have kinase inhibitory activity .

Safety and Hazards

The safety and hazards of this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also involve the development of derivatives with improved properties .

properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-16-10-11-18(13-17(16)2)27-22-21-15-26-30(19-7-4-3-5-8-19)23(21)29-24(28-22)25-14-20-9-6-12-31-20/h3-5,7-8,10-11,13,15,20H,6,9,12,14H2,1-2H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNHLFMNMMZHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4CCCO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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